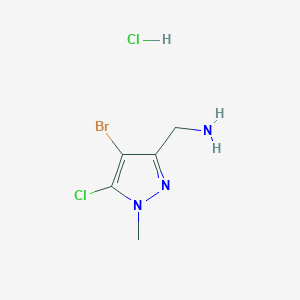

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that is commonly used in scientific research. It is a derivative of pyrazole and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

- Brominated trihalomethylenones have been explored as precursors for the synthesis of various pyrazole derivatives. These include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester, achieved through cyclocondensation reactions and nucleophilic substitution reactions. Such methodologies offer a straightforward route to synthesize pyrazole derivatives in moderate to good yields, indicating potential in pharmaceutical and agrochemical industries (Martins et al., 2013).

Development of Cobalt(II) Complexes

- Cobalt(II) complexes featuring N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized. These complexes exhibit either four-coordinate or five-coordinate geometries depending on the N′-substitution group. Such complexes have shown significant potential in catalysis, including polymerization of methyl methacrylate to produce polymers with high molecular weight and narrow polydispersity index, suggesting applications in material science and engineering (Sunghye Choi et al., 2015).

Ambient-Temperature Synthesis of Pyrazolyl Imines

- A novel ambient-temperature synthesis method for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine demonstrates the versatility of pyrazole compounds in organic synthesis. This process, yielding products in high purity, underscores the importance of pyrazoles in developing new organic compounds with potential applications in pharmaceuticals and agrochemicals (Diana Becerra et al., 2021).

Halogenation Reactions and Intermediate Synthesis

- Research on pyrazole derivatives has also extended into the exploration of halogenation reactions to synthesize intermediates for further chemical transformations. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an important intermediate showcases the role of these compounds in the development of new insecticides, highlighting the intersection of organic synthesis and agricultural science (Niu Wen-bo, 2011).

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most compounds showed good to excellent antimicrobial activity. This indicates the potential of pyrazole derivatives in medicinal chemistry for developing new therapeutic agents (H. Hafez et al., 2016).

Propiedades

IUPAC Name |

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrClN3.ClH/c1-10-5(7)4(6)3(2-8)9-10;/h2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKRUMYWBHRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CN)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2815115.png)

![4-[(1-Imidazolyl)methyl]phenylboronic Acid](/img/structure/B2815119.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)

![2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B2815129.png)

![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)